![molecular formula C8H7N3O2 B1529589 Methyl-7H-pyrrolo[2,3-d]pyrimidin-6-carboxylat CAS No. 1260666-55-4](/img/structure/B1529589.png)

Methyl-7H-pyrrolo[2,3-d]pyrimidin-6-carboxylat

Übersicht

Beschreibung

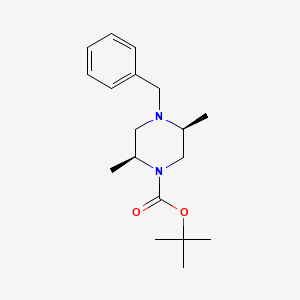

Methyl 7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate (MPC) is an organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives. It is a white crystalline solid with a molecular weight of 181.17 g/mol and a melting point of 247-248°C. MPC is widely used as a reagent in organic synthesis and is also a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

Wissenschaftliche Forschungsanwendungen

- Forschung: Methyl-7H-pyrrolo[2,3-d]pyrimidin-6-carboxylat-Derivate wurden als multi-target-Kinase-Inhibitoren untersucht. Zum Beispiel zeigte Verbindung 5k eine potente Aktivität gegen EGFR, Her2, VEGFR2 und CDK2-Enzyme, vergleichbar mit dem bekannten TKI Sunitinib .

- Forschung: Pyrrolo[2,3-d]pyrimidin-Derivate, einschließlich methylsubstituierter Analoga, zeigten antimykobakterielle Aktivität .

- Forschung: Hybride, die Pyrrolo[2,3-d]pyrimidin mit verschiedenen Einheiten verknüpfen, wurden entwickelt und auf ihre in-vitro-antidiabetischen Wirkungen untersucht .

- Forschung: Verbindung 5k induzierte einen Zellzyklusarrest und Apoptose in HepG2-Zellen, begleitet von Veränderungen in proapoptotischen Proteinen .

- Forschung: Pyrrolo[2,3-d]pyrimidin-Derivate wurden als Modulatoren des Adenosin-A1- und A3-Rezeptors untersucht .

Kinasehemmung

Antituberkulose-Aktivität

Antidiabetisches Potenzial

Apoptoseinduktion

Adenosinrezeptormodulation

Protein-Kinase B (Akt)-Hemmung

Zusammenfassend lässt sich sagen, dass this compound vielversprechend in verschiedenen Bereichen ist, von der Kinasehemmung bis hin zur Antituberkulose-Aktivität. Forscher untersuchen weiterhin seine möglichen Anwendungen, was es zu einer faszinierenden Verbindung für weitere Untersuchungen macht. 🌟 !

Wirkmechanismus

Target of Action

Methyl 7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate is a compound that has been identified as a potential multi-targeted kinase inhibitor . The primary targets of this compound include EGFR, Her2, VEGFR2, and CDK2 enzymes . These enzymes play crucial roles in cell signaling pathways, particularly those involved in cell growth and proliferation.

Mode of Action

The compound interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their activity . This interaction results in the disruption of the signaling pathways regulated by these enzymes, leading to changes in cellular functions such as cell growth and proliferation .

Biochemical Pathways

The inhibition of these enzymes affects several biochemical pathways. For instance, the inhibition of EGFR and Her2 can disrupt the MAPK and PI3K/Akt signaling pathways, which are crucial for cell growth and survival . Similarly, the inhibition of VEGFR2 can affect the VEGF signaling pathway, which plays a key role in angiogenesis . The inhibition of CDK2 can disrupt the cell cycle, particularly the transition from the G1 phase to the S phase .

Result of Action

The molecular and cellular effects of Methyl 7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate’s action include the induction of cell cycle arrest and apoptosis in cancer cells . This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2 .

Eigenschaften

IUPAC Name |

methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-13-8(12)6-2-5-3-9-4-10-7(5)11-6/h2-4H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPZMZNBDKQBVIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CN=CN=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260666-55-4 | |

| Record name | methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of synthesizing compounds like 7-alkyl-4-amino-7H-pyrrolo-[2,3-d]pyrimidine-6-carboxylic acids?

A1: The synthesis of novel compounds like 7-alkyl-4-amino-7H-pyrrolo-[2,3-d]pyrimidine-6-carboxylic acids is crucial in medicinal chemistry. These compounds belong to a class of heterocycles known as pyrrolo[2,3-d]pyrimidines, which exhibit a wide range of biological activities. [] This suggests their potential as lead compounds for developing new drugs. By altering the substituents on the core structure, researchers can fine-tune the compound's properties, potentially leading to improved efficacy, potency, and selectivity against specific therapeutic targets.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1529509.png)

![N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(hexyloxy)aniline](/img/structure/B1529522.png)

![(3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine](/img/structure/B1529529.png)